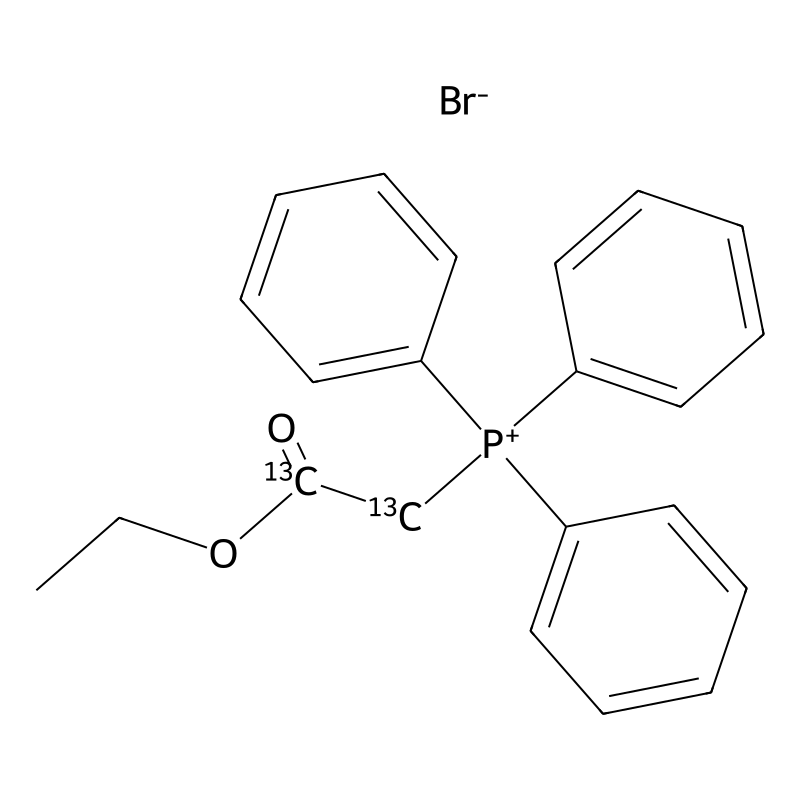

(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium; bromide is a phosphonium salt characterized by its unique structure that includes a triphenylphosphonium cation and a bromide anion. The presence of the ethoxy and oxo groups contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The incorporation of the isotopically labeled carbon atoms (1,2-13C2) allows for tracing studies in biological systems, enhancing its utility in research.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The presence of the two enriched carbon-13 atoms in the molecule makes (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphonium bromide a valuable internal standard for Carbon-13 NMR spectroscopy.

In this technique, the compound's well-defined and readily identifiable carbon-13 signal serves as a reference point for accurately determining the chemical shifts of other carbon resonances in the sample being analyzed. This allows researchers to precisely identify and characterize the various carbon-containing functional groups present in the sample.

Mechanistic Studies of Chemical Reactions:

The specific labeling of the carbon-13 atoms in (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphonium bromide enables researchers to trace the pathway of carbon atoms involved in various chemical reactions.

Isotope Labeling Studies in Biological Systems:

In some instances, (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphonium bromide can be employed for isotope labeling studies in biological systems.

- Nucleophilic Substitution: The triphenylphosphonium group can undergo nucleophilic attack, facilitating the synthesis of various derivatives.

- Wittig Reaction: It can be used as a reagent in the Wittig reaction to form alkenes from carbonyl compounds.

- Reduction Reactions: The oxo group may be reduced to yield alcohols or other functional groups, depending on the reaction conditions.

Research on phosphonium salts has indicated potential biological activities, including:

- Antimicrobial Properties: Some phosphonium compounds exhibit antibacterial effects, making them candidates for developing new antimicrobial agents.

- Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation, which could be explored further with this specific compound.

- Cell Membrane Interaction: Phosphonium salts can interact with cell membranes, potentially affecting cellular uptake and distribution of drugs.

The synthesis of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium; bromide can be achieved through several methods:

- Quaternization Reaction: The reaction between triphenylphosphine and the corresponding alkyl halide (in this case, an ethoxy derivative) can yield the desired phosphonium salt.

- Oxidation of Alcohols: Starting from an appropriate alcohol, oxidation can produce the oxo group, followed by subsequent reactions to form the final product.

- Isotopic Labeling: Incorporating 13C isotopes during synthesis may involve using labeled precursors or specific synthetic routes designed for isotopic enrichment.

This compound has several potential applications:

- Organic Synthesis: As a versatile reagent in organic reactions, it can facilitate the formation of complex molecules.

- Tracer Studies: The isotopic labeling allows for tracking metabolic pathways in biological research.

- Pharmaceutical Development: Its biological activity suggests potential use in drug formulation or as a lead compound for further development.

Interaction studies involving this compound could focus on:

- Cellular Uptake Mechanisms: Understanding how this phosphonium salt interacts with cell membranes could provide insights into its bioavailability and efficacy as a drug carrier.

- Binding Affinity Studies: Investigating its interactions with specific biomolecules may reveal its potential as a therapeutic agent.

Several compounds share structural characteristics with (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium; bromide, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triphenylphosphine | Base for synthesizing phosphonium salts | |

| Benzyltriphenylphosphonium chloride | Known for antimicrobial properties | |

| Ethyltriphenylphosphonium bromide | Similar reactivity but without isotopic labeling |

The uniqueness of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium; bromide lies in its specific functional groups and isotopic labeling, which may enhance its reactivity and biological tracking capabilities compared to these similar compounds.